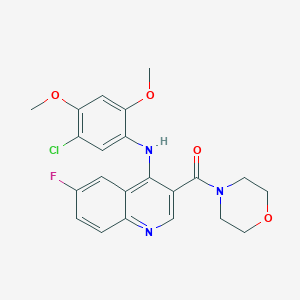
N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with several functional groups, including chloro, fluoro, dimethoxyphenyl, and morpholine-4-carbonyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The chloro, fluoro, and dimethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while fluorination can be done using fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide.
Morpholine-4-carbonyl Group Addition: The morpholine-4-carbonyl group can be introduced through an amide coupling reaction using morpholine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
N-(5-Chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination, and fluorinating agents like N-fluorobenzenesulfonimide for fluorination.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学研究应用
N-(5-Chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(5-Chloro-2,4-dimethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine: Lacks the fluoro substituent.
N-(5-Chloro-2,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine: Lacks the morpholine-4-carbonyl group.
Uniqueness
N-(5-Chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of both the fluoro and morpholine-4-carbonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
[4-(5-chloro-2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O4/c1-29-19-11-20(30-2)18(10-16(19)23)26-21-14-9-13(24)3-4-17(14)25-12-15(21)22(28)27-5-7-31-8-6-27/h3-4,9-12H,5-8H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCNLGLSZFCNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604187.png)
![N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2604188.png)
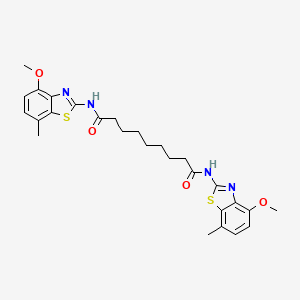
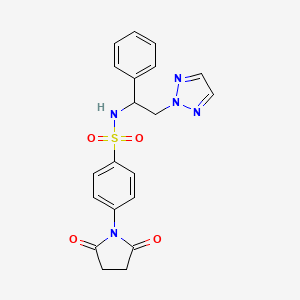
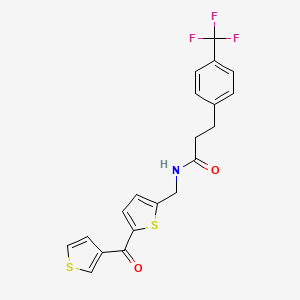
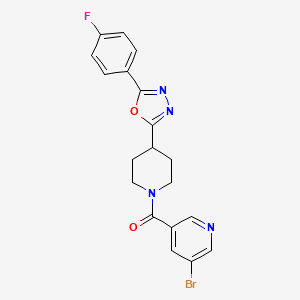
![6-(4-Ethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2604196.png)
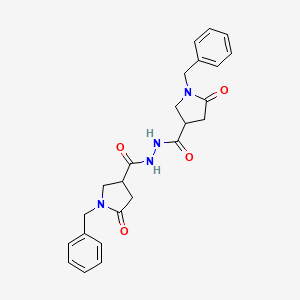
![4-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2604199.png)
![9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2604203.png)
![2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide](/img/structure/B2604204.png)
![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/new.no-structure.jpg)
![4-(4-hydroxyphenyl)-1-methyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2604206.png)
![N-[4-(Aminomethyl)cyclohexyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride](/img/structure/B2604209.png)
